3-(4-methylphenyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(4-methylphenyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse pharmacological activities. This compound is part of the broader class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, which are known for their potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of 3-(4-methylphenyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-methylphenyl hydrazine with pyridine-4-carboxylic acid, followed by cyclization with thiocarbonyl compounds. The reaction conditions often include the use of phosphorus oxychloride as a dehydrating agent and refluxing in an appropriate solvent such as ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-(4-methylphenyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls, while its anticancer effects are linked to the induction of apoptosis and inhibition of cell proliferation . The compound’s interaction with DNA and proteins plays a crucial role in its biological activities .
Comparison with Similar Compounds
Compared to other similar compounds, 3-(4-methylphenyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of a triazole and thiadiazole ring system, which imparts distinct chemical and biological properties . Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities.
1,3,4-Thiadiazoles: These compounds lack the triazole ring but exhibit similar antimicrobial and anticancer properties.
Triazole derivatives: These compounds contain the triazole ring but differ in their additional ring systems and substituents, resulting in diverse biological activities.
Properties
Molecular Formula |
C15H11N5S |
---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
3-(4-methylphenyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H11N5S/c1-10-2-4-11(5-3-10)13-17-18-15-20(13)19-14(21-15)12-6-8-16-9-7-12/h2-9H,1H3 |
InChI Key |
KIEHGMVRXGSIJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=NC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=NC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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